Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate
Overview
Description
Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (iam) chromatographic stationary phase .
Pharmacokinetics
The compound is a liquid at room temperature with a density of 1491 g/mL at 25 °C . This could potentially influence its absorption and distribution in the body.
Result of Action
It’s worth noting that compounds with a trifluoromethyl group have shown improved drug potency towards certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It’s also important to note that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate typically begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and methyl chloroformate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroformate group by the pyrimidine ring. This is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Safety and Environmental Considerations: Industrial production also takes into account safety and environmental regulations, ensuring that the process is safe for workers and has minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organometallic reagents such as Grignard reagents in anhydrous conditions.
Major Products:
Oxidized Derivatives: Formation of carboxylic acids or ketones.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of various substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalysis: It is used in catalytic reactions to enhance the efficiency and selectivity of chemical processes.
Biology:
Biological Probes: The compound is used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Drug Development: It serves as a building block in the development of new drugs with improved efficacy and reduced side effects.
Medicine:
Antiviral Agents: The compound has shown potential as an antiviral agent in preclinical studies.
Anti-inflammatory Agents: It is being investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with enhanced properties such as increased thermal stability and chemical resistance.
Agrochemicals: It is used in the formulation of new agrochemicals to improve crop protection and yield.
Comparison with Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
- Methyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Comparison:
- Chemical Stability: Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate has enhanced chemical stability compared to its analogs due to the position of the trifluoromethyl group.
- Biological Activity: The compound exhibits higher biological activity in certain applications, making it more effective as a pharmaceutical intermediate.
- Reactivity: The presence of the trifluoromethyl group at the 4-position increases the compound’s reactivity in substitution reactions, providing more versatility in chemical synthesis.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)5-11-3-2-4(12-5)7(8,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXUGQFBBXTRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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